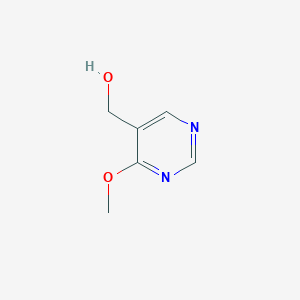

(4-Methoxypyrimidin-5-yl)methanol

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. This fundamental structure is biologically ubiquitous, most notably forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). bu.edu.eg This natural prevalence has long made pyrimidine and its derivatives a focal point for chemists.

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.gov Pyrimidine derivatives are central to numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular applications. nih.govchemicalbook.com For instance, the pyrimidine core is found in anticancer drugs, where it can act as a kinase inhibitor, and in antiviral medications like Zidovudine for HIV treatment. ambeed.com The ability of the pyrimidine ring's nitrogen atoms to act as hydrogen bond acceptors is crucial for its interaction with biological macromolecules. bu.edu.eg

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with classic methods like the Biginelli reaction and various cyclocondensation strategies being widely employed. Modern synthetic organic chemistry has further expanded the toolkit to include palladium-catalyzed cross-coupling reactions, allowing for the precise and diverse functionalization of the pyrimidine ring. nih.gov This extensive synthetic accessibility enhances the value of pyrimidines as versatile building blocks for creating complex molecules.

Research Trajectories for (4-Methoxypyrimidin-5-yl)methanol within Pyrimidine Chemistry

Given the established importance of the pyrimidine scaffold, the research trajectories for this compound can be inferred from the reactivity of its functional groups and the known applications of similarly substituted pyrimidines. The compound serves as a trifunctional building block, offering multiple sites for chemical modification.

The primary alcohol (-CH₂OH) group is a versatile handle for a variety of transformations. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable intermediates for forming larger, more complex molecules through reactions like reductive amination, Wittig reactions, or amide bond formations. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of other functional groups.

The methoxy (B1213986) group (-OCH₃) on the pyrimidine ring is an electron-donating group that influences the ring's reactivity. While generally stable, it can be a site for nucleophilic aromatic substitution, particularly if the ring is further activated. This allows for the potential introduction of amines, thiols, or other nucleophiles, a common strategy in the synthesis of kinase inhibitors to tune binding affinity and selectivity.

The pyrimidine core itself is the key pharmacophore. The nitrogen atoms can be protonated or alkylated, and the ring can participate in various coupling reactions. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of highly substituted pyrimidines. A significant area of modern drug discovery focuses on the development of kinase inhibitors for the treatment of cancer. bldpharm.comheowns.combu.edu.eg Many potent kinase inhibitors feature a 2,4-disubstituted or a 2,4,5-trisubstituted pyrimidine core. Research using this compound could therefore be directed towards the synthesis of novel libraries of compounds for screening against various protein kinases. For example, the alcohol could be used to build a side chain designed to interact with a specific pocket of a kinase enzyme, while the methoxy group could be further modified to optimize pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2,4,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNEMOKQLNYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591828-27-1 | |

| Record name | (4-METHOXYPYRIMIDIN-5-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 4 Methoxypyrimidin 5 Yl Methanol

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the 5-position of the pyrimidine (B1678525) ring is a primary site for various chemical modifications.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of (4-Methoxypyrimidin-5-yl)methanol can be oxidized to form the corresponding aldehyde, 4-methoxypyrimidine-5-carbaldehyde (B147021), or further to the carboxylic acid, 4-methoxypyrimidine-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. These transformations are fundamental in synthetic chemistry for creating new functionalized pyrimidine derivatives.

Esterification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid or a coupling agent. For example, reacting this compound with a carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst would yield the corresponding ester. This process is crucial for synthesizing a wide array of ester derivatives with potential applications in various fields of chemistry. Reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also be employed for efficient esterification of carboxylic acids with alcohols. researchgate.net

Electrophilic and Nucleophilic Functionalization of the Pyrimidine Core

The pyrimidine ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, although the electron-deficient nature of the ring generally favors nucleophilic attack.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is often challenging due to its π-deficient character. However, the presence of the electron-donating methoxy (B1213986) group can activate the ring towards electrophilic attack to some extent. Reactions such as nitration or halogenation may require harsh conditions. For instance, electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) has been achieved using a Brønsted acid catalyst. researchgate.net

Investigating Reaction Mechanisms and Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. For instance, in nucleophilic aromatic substitution reactions, the mechanism typically involves the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate is influenced by the substituents on the pyrimidine ring. In the case of radical substitution reactions on pyrimidine, computational studies have been used to determine potential energy profiles and reaction barriers. rsc.org

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxymethyl group and the nitrogen atoms of the pyrimidine ring in this compound can act as both hydrogen bond donors and acceptors. These interactions can significantly influence the compound's physical properties and its reactivity. In the solid state, intermolecular hydrogen bonding can lead to the formation of specific crystal structures. In solution, hydrogen bonding with solvent molecules or other reagents can affect reaction rates and selectivity. For example, the methanol (B129727) group can form hydrogen bonds with the active site residues of enzymes, influencing the compound's binding affinity. The formation of three-dimensional hydrogen-bonded frameworks has been observed in related pyrimidine derivatives. researchgate.net

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy provides valuable insights into the molecular structure by probing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In principle, ¹H NMR spectroscopy for (4-Methoxypyrimidin-5-yl)methanol would reveal distinct signals for the protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the hydroxymethyl group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and the spin-spin coupling constants (J) between adjacent protons would provide information about their electronic environment and connectivity. Similarly, ¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule, including those in the pyrimidine ring, the methoxy group, and the methanol (B129727) substituent.

However, a review of available scientific literature and spectral databases did not yield specific experimental ¹H or ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and methyl group, C-O stretches of the ether and alcohol, and C=N and C=C stretches of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information helps to determine the molecular weight and can provide clues about the structure of the molecule through fragmentation patterns. For this compound, with a molecular formula of C₆H₈N₂O₂, the monoisotopic mass is 140.05858 Da.

Predicted mass spectrometry data indicates the expected m/z values for various adducts of the molecule. rsc.org These predictions are crucial for identifying the compound in complex mixtures and confirming its molecular weight in experimental setups.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 141.06586 | 125.9 |

| [M+Na]⁺ | 163.04780 | 135.1 |

| [M-H]⁻ | 139.05130 | 125.9 |

| [M+NH₄]⁺ | 158.09240 | 144.4 |

| [M+K]⁺ | 179.02174 | 133.8 |

| [M+H-H₂O]⁺ | 123.05584 | 119.2 |

| [M+HCOO]⁻ | 185.05678 | 147.8 |

| [M+CH₃COO]⁻ | 199.07243 | 170.2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation and the nature of its intermolecular interactions, such as hydrogen bonding.

Currently, there are no published X-ray crystal structures for this compound in the scientific literature.

Conformational Landscape Studies

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, key conformational flexibility would arise from the rotation around the C-C bond connecting the pyrimidine ring and the methanol group, as well as the rotation of the C-O bond of the methoxy group.

Computational chemistry methods, such as Density Functional Theory (DFT), are often used to model the potential energy surface and identify the most stable conformers. Such studies would provide insights into the preferred spatial orientation of the hydroxymethyl and methoxy groups relative to the pyrimidine ring. However, specific conformational analysis studies for this compound have not been reported in the available literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for the detailed investigation of the electronic and structural properties of molecules like (4-methoxypyrimidin-5-yl)methanol. researchgate.net By employing functionals such as B3LYP with appropriate basis sets, for instance, 6-311++G(d,p), a comprehensive analysis of the molecule's behavior can be achieved. scielo.org.mx

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates that the molecule is more prone to chemical reactions. nih.gov For pyrimidine (B1678525) derivatives, these calculations help in predicting their bioactivity, as the HOMO-LUMO gap can indicate the potential for charge transfer within the molecule or with other species. irjweb.comnih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) and methanol (B129727) groups, highlighting these as potential sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly of the hydroxyl group, would exhibit a positive potential. researchgate.net

The distribution of atomic charges within a molecule provides insight into its electronic structure and can be used to predict its chemical behavior. Mulliken population analysis is a common method used to calculate these charges. colab.ws In the case of this compound, the nitrogen and oxygen atoms are expected to carry negative charges, making them potential sites for interaction with positive centers. Conversely, the carbon and hydrogen atoms will have varying degrees of positive charge. This information is complementary to MEP analysis in identifying reactive sites.

Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.commaterialsciencejournal.org For instance, the characteristic stretching frequencies for O-H, C-H, C-O, and C-N bonds can be theoretically determined and compared with experimental data to confirm the molecular structure. materialsciencejournal.org A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values. scielo.org.mx

Theoretical Studies on Reaction Mechanisms

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption)

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides key insights into its electronic structure and transitions. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), have become standard practice for predicting the UV-Vis absorption spectra of organic compounds. mdpi.com These calculations can determine the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved.

For pyrimidine derivatives, theoretical calculations of UV-Vis spectra are often performed to complement experimental findings. For instance, in a study on a novel pyrimidine derivative, TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to simulate the UV-Vis spectrum in various solvents. rsc.org This approach helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of heteroaromatic systems. The choice of solvent in the computational model is crucial, as solvatochromic effects can significantly influence the absorption wavelengths. nih.gov

A hypothetical table of predicted UV-Vis absorption data for a pyrimidine derivative, based on computational studies of similar compounds, is presented below.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| Gas Phase | 250 | 0.15 | HOMO -> LUMO (π→π) |

| Methanol | 255 | 0.18 | HOMO -> LUMO (π→π) |

| Chloroform | 252 | 0.16 | HOMO -> LUMO (π→π*) |

Note: The data in this table is representative of typical computational results for pyrimidine derivatives and is not specific to this compound.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in a variety of photonic technologies, including optical data processing, optical storage, and optoelectronics. rsc.org Pyrimidine derivatives have been identified as promising candidates for NLO materials owing to the π-deficient nature of the pyrimidine core, which can be leveraged to create push-pull molecular systems with enhanced NLO responses. rsc.orgrsc.org

Computational chemistry offers a robust platform for the prediction and analysis of the NLO properties of molecules. Key NLO parameters such as the electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively) can be calculated using quantum chemical methods. researchgate.netresearchgate.net These calculations are often performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p) or M06/6-311G**. rsc.orgrsc.orgresearchgate.net

Studies on various pyrimidine-based molecules have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. researchgate.net For this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the pyrimidine ring itself is electron-withdrawing. This intramolecular charge transfer character is a key factor for achieving a large NLO response.

The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). The third-order NLO susceptibility (χ(3)) is related to the second hyperpolarizability (γ) and is important for applications such as all-optical switching. rsc.org Computational investigations on pyrimidine derivatives have shown that their NLO properties can be significantly enhanced in the crystalline phase compared to the isolated molecule, highlighting the importance of considering intermolecular interactions in theoretical models. rsc.org

Below is a table summarizing typical NLO properties calculated for pyrimidine derivatives, which would be analogous to the data sought for this compound.

| Property | Calculated Value (a.u.) | Unit |

| Dipole Moment (μ) | 2.5 - 4.0 | Debye |

| Mean Polarizability (α) | 100 - 150 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 50 - 200 | 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 10 - 50 | 10⁻³⁶ esu |

Note: The data in this table is a representative range based on computational studies of various pyrimidine derivatives and is for illustrative purposes only. rsc.orgresearchgate.net

Derivatives and Analogs of 4 Methoxypyrimidin 5 Yl Methanol

Synthesis and Characterization of Substituted (4-Methoxypyrimidin-5-yl)methanol Derivatives

The synthesis of substituted derivatives of this compound is a key area of research for generating novel compounds with potential applications in various fields of chemistry. The synthetic strategies often leverage well-established pyrimidine (B1678525) chemistry, starting from simple precursors and building up the complexity of the molecule. A general approach to the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335).

Following the formation of the core pyrimidine ring, functionalization at specific positions is carried out to introduce the desired substituents. For derivatives of this compound, this would involve introducing a methoxy (B1213986) group at the C4 position and a hydroxymethyl group at the C5 position. The introduction of other substituents at the C2 or C6 positions can be achieved either by starting with appropriately substituted precursors or by post-synthetic modification of the pyrimidine ring.

The characterization of these synthesized derivatives is performed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons on the pyrimidine ring and the substituents provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For instance, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxymethyl group.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Scaffold Modification and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy to create a wide array of structurally diverse molecules from a common starting scaffold. This compound is a versatile scaffold for DOS, offering multiple reactive sites for modification.

The methoxy group at the C4 position is a prime target for chemical modification. A common transformation is O-demethylation to yield the corresponding 4-hydroxypyrimidine. This reaction can be carried out using various reagents, including Lewis acids like boron tribromide (BBr₃) or strong protic acids. More recently, enzymatic methods using cytochrome P450 enzymes have been explored for the O-demethylation of methoxy-substituted aromatic compounds, offering a greener alternative. nih.govresearchgate.netnih.gov The resulting hydroxyl group is a versatile handle for further functionalization, such as etherification with different alkyl or aryl halides to generate a library of alkoxy or aryloxy derivatives.

The pyrimidine ring itself can be further functionalized, primarily at the C2 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution, especially when the pyrimidine ring is activated by electron-withdrawing groups or by quaternization of the ring nitrogens. Halogenation at these positions, for instance, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), introduces a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig amination can then be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby greatly expanding the chemical diversity of the synthesized library.

The hydroxymethyl group at the C5 position is another key site for diversification. A variety of chemical transformations can be performed on this primary alcohol:

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄). These oxidized derivatives open up further synthetic possibilities, for example, the aldehyde can undergo Wittig reactions or reductive aminations.

Esterification and Etherification: The hydroxyl group can be readily converted into a wide range of esters and ethers through reactions with acyl chlorides, anhydrides, or alkyl halides.

Conversion to Halomethyl and Aminomethyl Derivatives: The hydroxymethyl group can be transformed into a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride. This halomethyl derivative is a reactive electrophile that can be displaced by various nucleophiles, including amines, to yield aminomethyl derivatives.

Expansion to Fused Pyrimidine Systems

The this compound scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets.

A prominent example of scaffold expansion is the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. researchgate.net These compounds are structural analogs of purines and have been extensively investigated as inhibitors of various enzymes, including kinases. nih.gov The synthesis of the pyrrolo[2,3-d]pyrimidine core often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine.

Starting from this compound, a plausible synthetic pathway to a pyrrolo[2,3-d]pyrimidine would involve the following key steps:

Oxidation of the hydroxymethyl group to the corresponding aldehyde, 4-methoxypyrimidine-5-carbaldehyde (B147021).

Conversion of the methoxy group at C4 to a more suitable leaving group, such as a halogen (e.g., chlorine), by treatment with a halogenating agent like phosphorus oxychloride (POCl₃). chemicalbook.com This yields a 4-halo-5-formylpyrimidine intermediate.

This intermediate can then be subjected to various cyclization strategies to form the fused pyrrole ring. For instance, a reaction with an amino acid ester under basic conditions can lead to the formation of the pyrrolo[2,3-d]pyrimidine scaffold.

The following data table outlines some of the key transformations and intermediates involved in the conversion of this compound to pyrrolo[2,3-d]pyrimidine derivatives.

| Starting Material | Transformation | Reagents | Product |

| This compound | Oxidation | MnO₂ | 4-Methoxypyrimidine-5-carbaldehyde |

| 4-Hydroxypyrimidine-5-carbaldehyde | Chlorination | POCl₃ | 4-Chloro-5-formylpyrimidine |

| 4-Chloro-5-formylpyrimidine | Cyclization | Glycine ethyl ester, base | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

This systematic approach allows for the generation of a diverse library of pyrrolo[2,3-d]pyrimidine derivatives with various substituents on both the pyrimidine and the newly formed pyrrole ring, which can then be screened for their biological activity.

Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework in medicinal chemistry, recognized as a purine (B94841) analogue that frequently appears in the design of kinase inhibitors. researchgate.netnih.gov These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netekb.eg

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent. nih.gov A plausible synthetic pathway to incorporate the (4-methoxypyrimidin-5-yl) moiety would involve its transformation into a β-dicarbonyl precursor. This could be achieved by first oxidizing the hydroxymethyl group of this compound to the corresponding aldehyde. Subsequent reaction with a suitable carbanion, followed by another oxidation, would yield the necessary 1,3-dicarbonyl intermediate. The cyclocondensation of this intermediate with a substituted 5-aminopyrazole would then lead to the formation of a pyrazolo[1,5-a]pyrimidine derivative bearing the 4-methoxypyrimidine (B1296667) substituent.

Research into pyrazolo[1,5-a]pyrimidine derivatives has yielded numerous compounds with potent biological activity. For instance, derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Table 1: Representative Pyrazolo[1,5-a]pyrimidine Derivatives and Their Biological Activity

| Compound ID | Core Scaffold | Key Substituents | Biological Target | Reported Activity (IC₅₀) |

| CPL302415 | Pyrazolo[1,5-a]pyrimidine | 5-benzimidazole, 7-morpholine | PI3Kδ | 18 nM nih.gov |

| Compound 5b | Pyrazolo[1,5-a]pyrimidine | 7-(4-methoxyphenyl), 3-(phenyldiazenyl) | CDK2 (HCT-116 cells) | 8.64 µM ekb.eg |

| Generic | Pyrazolo[1,5-a]pyrimidine | Varied | Anticancer (MCF-7, HCT-116) | Micromolar to nanomolar range ekb.eg |

Thieno[2,3-d]pyrimidine (B153573) Scaffolds

Thieno[2,3-d]pyrimidines are another class of fused heterocycles that are of significant interest due to their structural similarity to purines, which makes them effective bioisosteres. nih.govmdpi.com This scaffold is associated with a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

The synthesis of thieno[2,3-d]pyrimidines can be achieved through various routes. One common method involves the reaction of a substituted pyrimidine with reagents that build the fused thiophene (B33073) ring. For example, the 4-methoxy group of the parent compound, this compound, could be converted to a more reactive group like a thiol or a halogen, which can then undergo cyclization with a suitable reagent, such as an α-haloketone or α-haloester, to form the thiophene ring.

Another versatile approach is to utilize a pre-formed 2-aminothiophene, which is then cyclized to the thienopyrimidine. nih.gov In this context, the this compound could be modified to serve as a building block in the initial construction of the required thiophene precursor. For example, a hydrazone derivative of a thieno[2,3-d]pyrimidine has been synthesized by reacting an acetohydrazide with ninhydrin (B49086). mdpi.com

Table 2: Examples of Thieno[2,3-d]pyrimidine Derivatives and Their Applications

| Compound ID | Core Scaffold | Key Substituents | Application/Activity |

| Compound 15 | Thieno[2,3-d]pyrimidin-4(3H)-one | 2,3-disubstituted | Anticancer (A549 cells), IC₅₀ = 0.94 µM nih.gov |

| Compound 10b | Thieno[2,3-d] nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine | 2-(4-bromophenyl) | Anticancer (MCF-7 cells), IC₅₀ = 19.4 µM nih.gov |

| Compound 10e | Thieno[2,3-d] nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine | 2-(anthracen-9-yl) | Anticancer (MCF-7 cells), IC₅₀ = 14.5 µM nih.gov |

| Hydrazone 4 | Thieno[2,3-d]pyrimidine-hydrazone | Fused ninhydrin moiety | Synthesis/Crystal structure analysis mdpi.com |

Pyrimidoindole Systems

Pyrimidoindoles, which feature a pyrimidine ring fused to an indole (B1671886) system, are a class of heterocyclic compounds with demonstrated biological importance, including the ability to promote the expansion of hematopoietic stem cells. nih.govresearchgate.net

A classic and widely used method for indole synthesis that could be adapted for pyrimidoindoles is the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comijarsct.co.in To apply this to the synthesis of a pyrimidoindole derived from this compound, the parent compound would first be oxidized to its corresponding aldehyde or ketone. This carbonyl compound would then be reacted with a substituted phenylhydrazine (B124118) to form a phenylhydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or zinc chloride, would induce a byjus.combyjus.com-sigmatropic rearrangement and cyclization to yield the final pyrimido[4,5-b]indole scaffold, where the pyrimidine ring from the starting material is fused to the newly formed indole ring. It is noteworthy that methoxy-substituted phenylhydrazones can sometimes lead to abnormal products in the Fischer synthesis, a factor that would require careful consideration in the reaction design. nih.gov

Table 3: Representative Pyrimido[4,5-b]indole Derivatives

| Compound ID | Core Scaffold | Key Substituents | Reported Application |

| Compound 11 | Pyrimidoindole | Varied | Hematopoietic stem cell ex vivo expansion nih.gov |

| 3ad | 9H-Pyrimido[4,5-b]indole | 2-(4-Methoxyphenyl) | Synthetic intermediate mdpi.com |

| 3ab | 9H-Pyrimido[4,5-b]indole | 2-(p-Tolyl) | Synthetic intermediate mdpi.com |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

The biological activity of the fused heterocyclic systems derived from this compound is highly dependent on their specific substitution patterns. Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for optimizing these molecules for desired therapeutic effects.

For pyrazolo[1,5-a]pyrimidine derivatives acting as kinase inhibitors, the bicyclic core often serves as a hinge-binder in the ATP-binding pocket of the target enzyme. The substituents at various positions dictate the potency and selectivity. For example, in PI3Kδ inhibitors, the introduction of a benzimidazole (B57391) group at the 5-position and a morpholine (B109124) at the 7-position was found to be critical for high potency. nih.gov In CDK2 inhibitors, a methoxy-substituted phenyl group at the 7-position resulted in higher activity compared to unsubstituted phenyl or methyl-substituted analogs, highlighting the electronic influence of substituents. ekb.eg

In the thieno[2,3-d]pyrimidine series, SAR studies have shown that modifications at the 2- and 3-positions of the thienopyrimidinone ring significantly impact anticancer activity. For instance, certain aromatic substitutions led to potent and selective inhibition of lung cancer cell lines. nih.gov The fusion of an additional triazole ring to create a tricyclic thieno[2,3-d] nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine system, coupled with bulky aromatic groups like bromo-phenyl or anthracenyl, has been shown to confer excellent potency against breast cancer cells. nih.gov

For pyrimidoindole analogs, SAR is being explored to enhance specific biological functions. In the context of hematopoietic stem cell expansion, a series of 37 analogs were synthesized to probe the relationship between their structure and activity. nih.gov These studies are essential for identifying which positions on the pyrimidoindole scaffold are amenable to modification and which substituents are likely to improve efficacy and reduce cytotoxicity. The development of covalent inhibitors based on related pyrido[2,3-d]pyrimidin-7-one scaffolds for JAK3 kinase also underscores the importance of incorporating reactive groups at specific positions to achieve irreversible binding and high potency. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Synthetic Intermediate

The primary application of (4-Methoxypyrimidin-5-yl)methanol lies in its role as a versatile synthetic intermediate. The hydroxyl group can be readily converted into other functional groups, significantly expanding its synthetic utility. For instance, the conversion of the alcohol to a more reactive leaving group is a common strategy to facilitate the introduction of this pyrimidine (B1678525) moiety into larger molecules.

A notable example is the transformation of this compound into a brominated intermediate. In a documented procedure, the compound is treated with phosphorus tribromide (PBr₃) in dry dichloromethane (B109758) at 0°C. This reaction efficiently replaces the hydroxyl group with a bromine atom, yielding 5-(bromomethyl)-4-methoxypyrimidine. google.comgoogle.com This transformation is a critical step as the resulting bromomethylpyrimidine is a potent electrophile, ready to react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Another synthetic modification involves the reaction of this compound with trimethylsilyl (B98337) chloride (TMSCl) and potassium iodide (KI) in acetonitrile (B52724) at elevated temperatures. googleapis.com This process likely converts the alcohol into a more reactive silylated or iodinated intermediate, further demonstrating the compound's adaptability for subsequent synthetic steps.

The reactivity of the hydroxymethyl group is a key feature of 5-substituted pyrimidines. Studies on related compounds, such as 5-hydroxymethylcytosine, have shown that this group can readily react with agents like bisulfite, indicating its accessibility for chemical modifications even within larger molecular frameworks. nih.gov

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents | Product | Application | Reference |

| This compound | PBr₃, Dichloromethane | 5-(Bromomethyl)-4-methoxypyrimidine | Intermediate for nucleophilic substitution | google.comgoogle.com |

| This compound | TMSCl, KI, Acetonitrile | Halogenated/Silylated pyrimidine | Activated intermediate for further synthesis | googleapis.com |

Role in the Construction of Complex Heterocyclic Systems

The pyrimidine ring is a fundamental component of many biologically active fused heterocyclic systems. While direct examples starting from this compound are not extensively documented in publicly available literature, its structure is analogous to precursors used in the synthesis of compounds like pyrimido[4,5-d]pyrimidines. These fused systems are often constructed by annulation reactions onto a pre-existing pyrimidine ring.

The general strategy involves the functionalization of the 5-position of a pyrimidine, often with an amine or a related nitrogen-containing group, which can then undergo cyclization with a suitable partner to form an adjacent ring. The hydroxymethyl group of this compound can be a precursor to such functionalities, for example, through oxidation to an aldehyde followed by condensation with a dinucleophile.

Exploration in Medicinal Chemistry Building Blocks

The pyrimidine nucleus is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates. The substitution pattern of this compound makes it an attractive scaffold for the development of new therapeutic agents. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule, while the hydroxymethyl group provides a handle for derivatization to modulate potency and pharmacokinetic properties.

Patent literature demonstrates the use of this compound in the synthesis of compounds targeted for the treatment of psychiatric and cognitive disorders. google.comgoogle.com In these examples, the compound serves as a key building block, with its pyrimidine core forming a central part of the final, more complex, drug candidate. The ability to modify the hydroxymethyl group allows for the attachment of other pharmacophoric elements, enabling the exploration of structure-activity relationships.

Furthermore, the introduction of a methyl group at the 5-position of pyrimidines, adjacent to the hydroxymethyl group in this compound's scaffold, has been shown to increase the polarizability of the pyrimidine ring, which can enhance base stacking interactions in a biological context. nih.gov This highlights the subtle yet significant role that substituents on the pyrimidine ring can play in biological activity.

Potential in Advanced Materials and Optoelectronic Applications

The application of pyrimidine-based compounds is not limited to the life sciences. The electron-deficient nature of the pyrimidine ring makes it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. The incorporation of pyrimidine moieties into larger conjugated systems can influence their electronic properties, such as their electron affinity and charge transport characteristics.

While specific research detailing the use of this compound in this area is not yet prominent, the principles of materials design suggest its potential. The hydroxymethyl group offers a convenient point for polymerization or for grafting the pyrimidine unit onto a polymer backbone or other material scaffold. The synthesis of 5-substituted pyrimidines is an active area of research, with formaldehyde (B43269) addition being one method to introduce the C1 unit at the 5-position, similar to the hydroxymethyl group in the title compound. acs.org This indicates a fundamental interest in the synthetic routes to such substituted pyrimidines, which could be foundational for their application in materials science.

Q & A

Q. Methodological Recommendation :

- Conduct dose-response curves across multiple cell lines.

- Use X-ray crystallography to validate binding modes .

What strategies enhance hydroxymethyl group stability?

Q. Advanced

- Protection/Deprotection : Temporarily convert -CH2OH to -CH2OAc (acetyl) using acetic anhydride, then hydrolyze post-reaction .

- Derivatization : Synthesize phosphate esters (e.g., diphosphate derivatives) to improve solubility and reduce oxidation .

What biological targets are associated with this compound?

Basic

Reported targets include:

- Enzymes : Thymidylate synthase (via hydrogen bonding with the hydroxymethyl group) .

- Receptors : EGFR tyrosine kinase in cancer cell lines, with IC₅₀ values ranging from 10–50 µM .

How to prioritize structural elements in SAR studies?

Advanced

Focus on:

- Pyrimidine Core : Essential for π-π stacking with aromatic residues in enzyme active sites .

- Methoxy Group : Modulates lipophilicity (logP) and membrane permeability. Replace with -CF₃ to enhance bioavailability .

Q. Methodological Framework :

- Use molecular docking (AutoDock Vina) to predict binding affinities.

- Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -SCH₃, -Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.